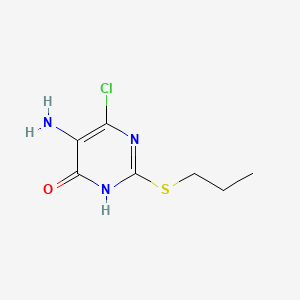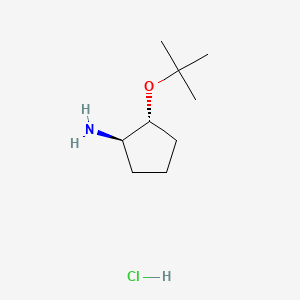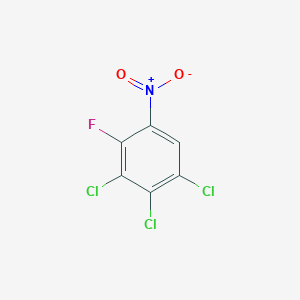
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H10F2NO2·HCl It is a derivative of butanoic acid, where the hydrogen atoms at the 4th position are replaced by fluorine atoms, and the 2nd position is substituted with a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride typically involves the following steps:
Amination: The methylamino group is introduced at the 2nd position through a nucleophilic substitution reaction using methylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4,4-Difluoro-2-(methylamino)butanoic acid or 4,4-Difluoro-2-(methylamino)butanone.
Reduction: Formation of 4,4-Difluoro-2-(methylamino)butanol.
Substitution: Formation of compounds with substituted functional groups at the 4th position.
科学的研究の応用
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4,4-Difluoro-2-(dimethylamino)butanoic acid hydrochloride
- 4,4,4-Trifluoro-2-(methylamino)butanoic acid hydrochloride
- 4-(Methylamino)butanoic acid hydrochloride
Uniqueness
4,4-Difluoro-2-(methylamino)butanoic acid hydrochloride is unique due to the presence of two fluorine atoms at the 4th position, which significantly alters its chemical and biological properties compared to similar compounds. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.
特性
分子式 |
C5H10ClF2NO2 |
|---|---|
分子量 |
189.59 g/mol |
IUPAC名 |
4,4-difluoro-2-(methylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2.ClH/c1-8-3(5(9)10)2-4(6)7;/h3-4,8H,2H2,1H3,(H,9,10);1H |
InChIキー |
YMVXDEPHFWBBCO-UHFFFAOYSA-N |
正規SMILES |
CNC(CC(F)F)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)




![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)





